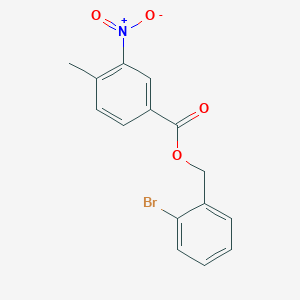![molecular formula C16H9IN2 B3603273 4-[(E)-1-cyano-2-(3-iodophenyl)ethenyl]benzonitrile](/img/structure/B3603273.png)
4-[(E)-1-cyano-2-(3-iodophenyl)ethenyl]benzonitrile
Übersicht
Beschreibung
4-[(E)-1-cyano-2-(3-iodophenyl)ethenyl]benzonitrile is an organic compound with a complex structure that includes cyano, iodo, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-cyano-2-(3-iodophenyl)ethenyl]benzonitrile typically involves a multi-step process. One common method includes the reaction of 3-iodobenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with 4-cyanobenzaldehyde to yield the final product. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-1-cyano-2-(3-iodophenyl)ethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodo group in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new compounds with different functional groups replacing the iodo group.
Wissenschaftliche Forschungsanwendungen
4-[(E)-1-cyano-2-(3-iodophenyl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[(E)-1-cyano-2-(3-iodophenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-1-cyano-2-(4-iodophenyl)ethenyl]benzonitrile
- 4-[(E)-1-cyano-2-(2-iodophenyl)ethenyl]benzonitrile
- 4-[(E)-1-cyano-2-(3-bromophenyl)ethenyl]benzonitrile
Uniqueness
4-[(E)-1-cyano-2-(3-iodophenyl)ethenyl]benzonitrile is unique due to the presence of the iodo group at the 3-position of the phenyl ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from similar compounds and contributes to its specific chemical and biological properties.
Eigenschaften
IUPAC Name |
4-[(E)-1-cyano-2-(3-iodophenyl)ethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9IN2/c17-16-3-1-2-13(9-16)8-15(11-19)14-6-4-12(10-18)5-7-14/h1-9H/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCNPRVBYHYXLW-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=C(C#N)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=C(/C#N)\C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[3,4-bis(isobutyrylamino)phenoxy]phenyl}-2-methylpropanamide](/img/structure/B3603195.png)

![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B3603217.png)

![[4-[(3-Cyanophenyl)carbamoyl]phenyl] acetate](/img/structure/B3603226.png)
![1-(4-bromophenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B3603232.png)
![2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B3603239.png)
![3,5-dichloro-2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3603242.png)
![2-[3-(2-fluorobenzoyl)indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3603252.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B3603262.png)
![1-{1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B3603278.png)


![2-[(4-bromophenyl)sulfonyl-methylamino]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3603311.png)
